Cas no 144072-15-1 (rac-ethyl (1R,2S)-1,1'-bi(cyclopropane)-2-carboxylate, trans)
rac-ethyl (1R,2S)-1,1'-bi(cyclopropane)-2-carboxylate, trans Chemical and Physical Properties
Names and Identifiers
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- [1,1'-Bicyclopropyl]-2-carboxylicacid, ethyl ester, trans- (9CI)
- [1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI)
- rac-ethyl (1R,2S)-[1,1'-bi(cyclopropane)]-2-carboxylate
- rac-ethyl (1R,2S)-1,1'-bi(cyclopropane)-2-carboxylate, trans
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- MDL: MFCD34563896
- Inchi: 1S/C9H14O2/c1-2-11-9(10)8-5-7(8)6-3-4-6/h6-8H,2-5H2,1H3/t7-,8+/m0/s1
- InChI Key: PSFHNXQFRCLLFX-JGVFFNPUSA-N
- SMILES: [C@@H]1(C2CC2)C[C@H]1C(OCC)=O
rac-ethyl (1R,2S)-1,1'-bi(cyclopropane)-2-carboxylate, trans Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27110669-1g |
rac-ethyl (1R,2S)-[1,1'-bi(cyclopropane)]-2-carboxylate, trans |
144072-15-1 | 95% | 1g |
$1229.0 | 2023-09-11 | |
| Enamine | EN300-27110669-5g |
rac-ethyl (1R,2S)-[1,1'-bi(cyclopropane)]-2-carboxylate, trans |
144072-15-1 | 95% | 5g |
$3562.0 | 2023-09-11 | |
| Enamine | EN300-27110669-10g |
rac-ethyl (1R,2S)-[1,1'-bi(cyclopropane)]-2-carboxylate, trans |
144072-15-1 | 95% | 10g |
$5283.0 | 2023-09-11 | |
| Enamine | EN300-27110669-0.05g |
rac-ethyl (1R,2S)-[1,1'-bi(cyclopropane)]-2-carboxylate, trans |
144072-15-1 | 95% | 0.05g |
$285.0 | 2023-09-11 | |
| Enamine | EN300-27110669-0.1g |
rac-ethyl (1R,2S)-[1,1'-bi(cyclopropane)]-2-carboxylate, trans |
144072-15-1 | 95% | 0.1g |
$426.0 | 2023-09-11 | |
| Enamine | EN300-27110669-0.25g |
rac-ethyl (1R,2S)-[1,1'-bi(cyclopropane)]-2-carboxylate, trans |
144072-15-1 | 95% | 0.25g |
$607.0 | 2023-09-11 | |
| Enamine | EN300-27110669-0.5g |
rac-ethyl (1R,2S)-[1,1'-bi(cyclopropane)]-2-carboxylate, trans |
144072-15-1 | 95% | 0.5g |
$959.0 | 2023-09-11 | |
| Enamine | EN300-27110669-1.0g |
rac-ethyl (1R,2S)-[1,1'-bi(cyclopropane)]-2-carboxylate, trans |
144072-15-1 | 95% | 1g |
$1229.0 | 2023-06-04 | |
| Enamine | EN300-27110669-2.5g |
rac-ethyl (1R,2S)-[1,1'-bi(cyclopropane)]-2-carboxylate, trans |
144072-15-1 | 95% | 2.5g |
$2408.0 | 2023-09-11 | |
| Enamine | EN300-27110669-5.0g |
rac-ethyl (1R,2S)-[1,1'-bi(cyclopropane)]-2-carboxylate, trans |
144072-15-1 | 95% | 5g |
$3562.0 | 2023-06-04 |
rac-ethyl (1R,2S)-1,1'-bi(cyclopropane)-2-carboxylate, trans Related Literature
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on rac-ethyl (1R,2S)-1,1'-bi(cyclopropane)-2-carboxylate, trans
Professional Introduction to Rac-Ethyl (1R,2S)-1,1'-Bi(cyclopropane)-2-Carboxylate, Trans (CAS No. 144072-15-1)
Rac-ethyl (1R,2S)-1,1'-bi(cyclopropane)-2-carboxylate, trans, identified by its CAS number 144072-15-1, is a specialized compound that has garnered significant attention in the field of chemical and biomedical research. This compound belongs to a unique class of molecules characterized by its bi(cyclopropane) backbone, which imparts distinct structural and functional properties. The presence of the trans configuration and the specific stereochemistry at the 1R and 2S positions makes this molecule particularly intriguing for researchers exploring novel pharmacological applications.
The bi(cyclopropane) moiety is a key feature of this compound, offering a scaffold that can be leveraged for the development of new therapeutic agents. Cyclopropane rings are known for their high reactivity and ability to interact with biological targets in unique ways. In particular, the bi(cyclopropane) structure in Rac-ethyl (1R,2S)-1,1'-bi(cyclopropane)-2-carboxylate, trans has been studied for its potential in modulating enzyme activity and binding to specific protein targets. This has opened up avenues for its use in drug discovery and development, particularly in the context of addressing unmet medical needs.
Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, making it more accessible for research purposes. The synthesis of racemic mixtures like Rac-ethyl (1R,2S)-1,1'-bi(cyclopropane)-2-carboxylate, trans often involves multi-step processes that require precise control over reaction conditions to achieve the desired stereochemical purity. The growing interest in stereoselective synthesis has led to the development of novel methodologies that enhance the yield and efficiency of producing such complex molecules.
In the realm of biomedical research, compounds with bi(cyclopropane) structures have shown promise in various therapeutic areas. For instance, studies have indicated that these molecules can exhibit potent inhibitory effects on certain enzymes implicated in inflammatory responses and infectious diseases. The specific stereochemistry of Rac-ethyl (1R,2S)-1,1'-bi(cyclopropane)-2-carboxylate, trans is thought to play a crucial role in determining its biological activity. Researchers are particularly interested in how the 1R and 2S configuration influences interactions with biological targets, which could lead to the development of more effective drugs with improved selectivity and reduced side effects.
The carboxylate group in this compound also contributes to its overall functionality. Carboxylate groups are well-known for their ability to participate in hydrogen bonding and salt formation, which can be exploited for enhancing binding affinity to biological targets. This feature makes Rac-ethyl (1R,2S)-1,1'-bi(cyclopropane)-2-carboxylate, trans a versatile scaffold for designing molecules with tailored pharmacological properties. Furthermore, the ethyl ester group provides an additional handle for further chemical modifications, allowing researchers to fine-tune the molecule's characteristics for specific applications.
Current research efforts are focused on exploring the potential of this compound as a lead molecule for drug development. Preclinical studies have begun to uncover its pharmacological profile, revealing interesting interactions with various biological pathways. The bi(cyclopropane) core has been found to disrupt normal enzyme function in pathogens, making it a promising candidate for developing new antibiotics or antiviral agents. Additionally, its ability to modulate inflammatory responses suggests potential applications in treating chronic diseases associated with excessive inflammation.
The synthesis and characterization of racemic mixtures like Rac-ethyl (1R,2S)-1,1'-bi(cyclopropane)-2-carboxylate, trans have also spurred interest in developing methods for enantioselective synthesis. Chiral catalysts and auxiliaries have been explored as tools for achieving high enantiomeric purity without resorting to laborious separation techniques. Such advancements would not only improve access to enantiomerically pure forms of this compound but also pave the way for similar approaches in other areas of chiral chemistry.
The growing body of evidence supporting the utility of bi(cyclopropane) structures in drug discovery continues to drive innovation in this field. Researchers are increasingly recognizing the potential of these molecules as building blocks for novel therapeutics. As synthetic methodologies evolve and our understanding of their biological interactions deepens, compounds like Rac-ethyl (1R,2S)-1,1'-bi(cyclopropane)-2-carboxylate, trans are poised to make significant contributions to medicine and healthcare.
In conclusion, Rac-ethyl (1R,2S)-1,1'-bi(cyclopropane)-2-carboxylate(trans), CAS no. 144072-15-1, represents a promising area of research with significant implications for pharmaceutical development. Its unique structural features and demonstrated biological activity make it a valuable asset for researchers seeking new therapeutic solutions. As ongoing studies continue to unravel its potential applications and optimize synthetic routes,this compound is likely to play an increasingly important role in advancing medical science.
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